2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a 4-methylbenzyl group at position 3 and an acetamide moiety substituted with a 3-(trifluoromethyl)phenyl group at position 6 (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazolopyrimidine core may contribute to hydrogen-bonding interactions with biological targets .
Synthesis and Characterization:
The synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described for related triazolopyrimidines. For instance, highlights the use of caesium carbonate and dry DMF for activating carboxylic acids in acetamide formation . Characterization via $^1$H NMR, IR, and mass spectrometry (as in and ) would confirm the structure, with key signals including the trifluoromethyl singlet (~δ 3.9–4.2 ppm in $^1$H NMR) and carbonyl stretches (~1650–1700 cm$^{-1}$ in IR) .
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O2/c1-13-5-7-14(8-6-13)10-30-19-18(27-28-30)20(32)29(12-25-19)11-17(31)26-16-4-2-3-15(9-16)21(22,23)24/h2-9,12H,10-11H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAIZPROCHZVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the triazolopyrimidine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H15F3N5O2
- Molecular Weight : 328.31 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC1=CC=C(C=C1)CN2C(=O)C(=N2)C(=O)N(C(=O)C(C)N)C(C)(C)C(F)(F)F
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs). By targeting CDKs, it disrupts the cell cycle and induces apoptosis in various cancer cell lines. This mechanism is particularly relevant in oncology as CDK inhibitors play a crucial role in preventing uncontrolled cell proliferation associated with cancer.
Pharmacological Properties
Research indicates that triazolopyrimidine derivatives exhibit a range of pharmacological effects:
-
Anticancer Activity :
- In vitro studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- A study reported an IC50 value of approximately 0.46 µM against MCF-7 cells, indicating potent anticancer properties .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/Effective Concentration |
|---|---|---|
| Anticancer | MCF-7 | 0.46 µM |
| A549 | 0.28 µM | |
| HepG2 | 0.39 µM | |
| Antimicrobial | Staphylococcus aureus | Inhibition observed |
| Candida albicans | Moderate activity | |
| Anti-inflammatory | Human monocytes | Cytokine inhibition |
Research Insights
A recent study highlighted the synthesis and biological evaluation of various triazolopyrimidine derivatives, including our compound of interest. The findings suggested that modifications to the phenyl rings significantly enhanced the anticancer potency .
Another investigation into the structure-activity relationship (SAR) revealed that the presence of trifluoromethyl groups increases the lipophilicity and overall biological activity against tumor cells .
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
